molecular formula C24H26N2O13 B1235222 Gomphrenin-I CAS No. 17008-59-2

Gomphrenin-I

Cat. No. B1235222
CAS RN: 17008-59-2
M. Wt: 550.5 g/mol
InChI Key: YUDKHXMQDKVDGU-FMOSSLLZSA-N
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Description

Gomphrenin-I is a natural pigment found in certain plants . It is a positional isomer of betanin and is synthesized by glucosylation of the 6-OH position of betanidin . The molecular formula of this compound is C24H26N2O13 .


Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 13 oxygen atoms . It has an average mass of 550.469 Da and a monoisotopic mass of 550.143494 Da . It has 7 defined stereocentres .

Scientific Research Applications

Betacyanin Identification and Structural Elucidation

  • Gomphrenin-I is identified as a betacyanin pigment, specifically betanidin 6-O-β-glucoside. It has been isolated from flowers of Gomphrena globosa, and its structure has been elucidated using NMR spectroscopy and ion spray mass spectrometry. This research underscores the importance of mass spectrometric techniques in understanding the structure of such compounds (Heuer, Wray, Metzger, & Strack, 1992).

Chemical Structure Analysis

  • In-depth NMR spectroscopic analyses have been conducted to definitively elucidate the chemical structure of gomphrenin I, specifically identifying all carbon atoms and the presence of a glucopyranosyl group at the C-6 hydroxyl group. This has distinguished gomphrenin I from betanin, another common betacyanin pigment (Wu, Chen, Wu, Chen, Chen, & Chiou, 2013).

Antioxidant and Anti-inflammatory Activities

  • Research on Basella alba L. fruits has revealed gomphrenin I as the major red pigment, exhibiting significant antioxidant and anti-inflammatory activities. These include inhibiting nitric oxide production and suppressing the secretion of inflammatory cytokines. The study highlights gomphrenin I's potential in nutraceutical and food colorant development (Lin et al., 2010).

Thermal Stability and Degradation

  • The thermal degradation of gomphrenin pigments has been studied in Basella alba L. fruit juice, demonstrating the formation of decarboxylated and dehydrogenated derivatives. This research provides insights into the stability and chemical transformations of gomphrenin pigments under heat, relevant for food processing and storage (Kumorkiewicz & Wybraniec, 2017).

Antimicrobial Properties

  • Isolated gomphrenin compounds, particularly acylated betacyanins, have been shown to possess broad antimicrobial properties, with higher activity in acylated forms. This study opens up avenues for using gomphrenin derivatives as natural antimicrobial agents (Spórna-Kucab et al., 2018).

Potential in Nutraceuticals and Colorants

  • The study of Gomphrena globosa L. inflorescences revealed the presence of gomphrenin I and its significant anti-inflammatory and antioxidant capacities, suggesting its potential as a health-promoting antioxidant for use in the food and pharmaceutical industries (Silva et al., 2012).

Future Directions

Future research on Gomphrenin-I could focus on further elucidating its biosynthesis, chemical reactions, and mechanism of action. Additionally, more studies could be conducted to investigate its physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDKHXMQDKVDGU-FMOSSLLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421965
Record name Gomphrenin-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17008-59-2
Record name Gomphrenin-I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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